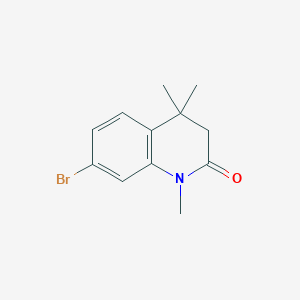

1-环丙基甲酰-2,3-二氢-1H-吲哚-5-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

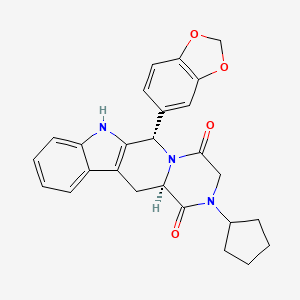

The compound "1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride" is a chemical entity that appears to be related to various research areas involving cyclopropane derivatives and sulfonyl chlorides. Cyclopropane-containing compounds are of significant interest due to their presence in natural products and potential pharmaceutical applications. Sulfonyl chlorides, on the other hand, are versatile intermediates in organic synthesis, often used for the introduction of sulfonyl groups into molecules.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. One approach involves the use of sulfones as carbene equivalents, where dialkyl sulfones react with olefins to produce 1,1-dialkylcyclopropanes . Another method includes the visible-light-catalyzed difunctionalization of methylenecyclopropanes with sulfonyl chlorides, leading to the formation of 3-sulfonylated 1,2-dihydronaphthalenes . Similarly, vinylcyclopropanes can undergo sulfonylation/arylation under visible-light-mediated conditions to yield 1-sulfonylmethyl-substituted 3,4-dihydronaphthalenes . Additionally, AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides can construct highly stereoselective indane derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex and highly substituted. For instance, the synthesis and structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes have been conducted using NMR, X-ray diffraction, and QTAIM approach, revealing intramolecular CH-π interaction and the formation of intermolecular halogen bonds . Similarly, trans-2,3-dihydrofuran and trans-1,2-cyclopropane derivatives containing sulfonyl groups have been identified by various spectroscopic methods .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a variety of chemical reactions. For example, cyclopropanesulfonyl chloride has been synthesized and its reactions examined, showing mechanisms of hydrolysis similar to those of simple alkanesulfonyl chlorides . Aminoketones can be synthesized from α-amino aryl ketones with vinyl sulfonium salts, which can then be converted into 2-benzoyl quinolines . Additionally, [2 + 1] cycloaddition reactions of a 1-seleno-2-silylethene to 2-sulfonylacrylates have been used for the stereoselective synthesis of sulfone-substituted cyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives and related compounds are influenced by their molecular structure. The presence of sulfonyl groups, halogen atoms, and other substituents can significantly affect properties such as solubility, reactivity, and stability. For instance, the introduction of sulfonyl groups can enhance the reactivity of methylenecyclopropanes , while the presence of halogen bonds can influence the crystal packing and stability of trichlorocyclopropane derivatives . The use of different reagents and conditions, such as visible light catalysis or AlCl3 promotion , can also dictate the outcome of the synthesis and the properties of the final products.

科学研究应用

吲哚合成方法

吲哚化合物的合成和官能化,例如"1-环丙基甲酰-2,3-二氢-1H-吲哚-5-磺酰氯",在有机化学中引起了极大的兴趣,因为它们在天然产物和药物中的普遍存在。吲哚合成方法的综述突显了构建吲哚核的多样性和创造性方法,这对于开发用于各种应用的新化合物,包括药物化学和材料科学,具有基础性意义(Taber & Tirunahari, 2011)。

磺酰化反应的进展

磺酰氯,例如"1-环丙基甲酰-2,3-二氢-1H-吲哚-5-磺酰氯",是有机合成中至关重要的中间体,特别适用于将磺酰基引入分子中。关于三氟甲磺酰氯(CF3SO2Cl)的研究讨论了其在形成C–CF3、C–SCF3、C–SOCF3和C–Cl键中的实用性,突显了磺酰氯在化学合成中的多功能性以及在创造多样分子结构方面的潜力(Chachignon, Guyon, & Cahard, 2017)。

控制释放应用

活性化合物的稳定和控制释放,包括气体和挥发性物质,是一个备受关注的研究领域。关于稳定和控制活性化合物释放的方法的研究可能与理解"1-环丙基甲酰-2,3-二氢-1H-吲哚-5-磺酰氯"衍生物在应用中的用途相关,例如保鲜新鲜农产品或传递药物剂(Chen, Chen, Ray, & Yam, 2020)。

环丙烷衍生物的氧化

对含环丙烷的碳氢化合物的氧化研究提供了有关环丙烷环官能化的见解,这对于类似"1-环丙基甲酰-2,3-二氢-1H-吲哚-5-磺酰氯"的化合物是相关的。这一研究领域探索了转化环丙烷衍生物的高效方法,突显了创造具有多样官能团的复杂分子的潜力(Sedenkova, Andriasov, Kuznetsova, & Averina, 2018)。

属性

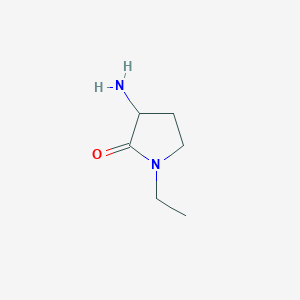

IUPAC Name |

1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c13-18(16,17)10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQRQRONDFXNPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。